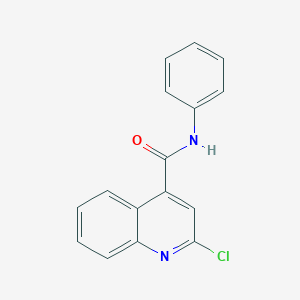

2-chloro-N-phenylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

135323-86-3 |

|---|---|

Molecular Formula |

C16H11ClN2O |

Molecular Weight |

282.72g/mol |

IUPAC Name |

2-chloro-N-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C16H11ClN2O/c17-15-10-13(12-8-4-5-9-14(12)19-15)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,18,20) |

InChI Key |

PMNCPGLOQSLIID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro N Phenylquinoline 4 Carboxamide and Analogues

Classical Reaction Pathways for Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Core Synthesis

The foundational methods for synthesizing the quinoline (B57606) core, particularly quinoline-4-carboxylic acids, have been the Pfitzinger and Doebner reactions. These pathways remain central to the synthesis of many quinoline derivatives. imist.maimist.maresearchgate.net

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base. wikipedia.org The reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. The enamine then cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid derivative. wikipedia.org

Recent advancements in the Pfitzinger reaction have focused on improving yields, shortening reaction times, and broadening the substrate scope. For instance, microwave irradiation has been successfully employed to accelerate the reaction. One study reported the synthesis of a quinoline-4-carboxylic acid by reacting isatin with malonic acid in acetic acid under microwave conditions, achieving a 68% yield in just 15 minutes. imist.ma Another modern approach involves substituting the traditional 1,3-dicarbonyl compounds with enaminones in the reaction with isatin, which proceeds efficiently in water. researchgate.net

In a specific application, the Pfitzinger reaction was used to prepare the precursor for a series of quinoline-4-carboxamides. The reaction of various isatins with 1-(p-tolyl)ethanone, using potassium hydroxide as the base in an ethanol/water mixture at 125 °C under microwave irradiation, afforded the desired quinoline-4-carboxylic acids in 29–58% yields. acs.org These acids were then coupled with amines to produce the final carboxamide products. acs.org

Table 1: Examples of Pfitzinger Reaction Conditions and Yields

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isatin, Malonic Acid | Acetic Acid, Microwave Irradiation | Quinoline-4-carboxylic acid derivative | 68 | imist.ma |

| Isatin, Enaminones | Aqueous Potassium Hydroxide | Quinoline-4-carboxylic acid | Not specified | researchgate.net |

The Doebner reaction, a variation of the Doebner-von Miller reaction, is another fundamental method for synthesizing quinoline-4-carboxylic acids. This three-component reaction typically involves an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Traditional Doebner reactions have faced challenges such as long reaction times, low yields, and the use of toxic reagents. imist.maimist.ma

Recent research has focused on overcoming these limitations. In 2021, a new protocol was developed for the synthesis of 2-methyl quinoline-4-carboxylic acid derivatives using substituted aromatic amines and pyruvic acid in ethanol at room temperature, highlighting the use of readily available reagents. imist.maresearchgate.net A significant advancement is the development of a Doebner hydrogen-transfer reaction, which improves yields for anilines containing electron-withdrawing groups—a known limitation of the conventional Doebner reaction. nih.govnih.gov This modified approach has proven to have high substrate generality and can be scaled up for large-scale synthesis of bioactive molecules. nih.gov

Furthermore, Ghasemi and colleagues reported a one-pot Doebner reaction using 1-naphthylamine, various benzaldehydes, and pyruvic acid with a novel sulfonic acid-functionalized magnetic nanoparticle catalyst. This solvent-free method produced 2-arylquinoline-4-carboxylic acids in high yields (84-93%) within a short timeframe (12-30 minutes). imist.maresearchgate.net

Table 2: Recent Achievements in the Doebner Reaction

| Amine | Aldehyde/Keto-acid | Catalyst/Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|---|

| Substituted aromatic amines | Pyruvic acid | Ethanol, Room Temperature | 2-methyl quinoline-4-carboxylic acids | Not specified | Not specified | imist.maresearchgate.net |

| 1-Naphthylamine | Various benzaldehydes, Pyruvic acid | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | 2-arylquinoline-4-carboxylic acids | 84-93 | 12-30 min | imist.maresearchgate.net |

Advanced Synthetic Strategies for Quinoline-4-carboxamide Derivatives

Modern synthetic chemistry has introduced advanced strategies to streamline the synthesis of complex molecules like 2-chloro-N-phenylquinoline-4-carboxamide, focusing on efficiency, speed, and sustainability.

One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. niscpr.res.in For the synthesis of quinoline derivatives, one-pot protocols have been developed that combine core formation and subsequent functionalization.

A notable one-pot method for producing quinoline-4-carboxylates involves reacting isatin with 1,3-dicarbonyl compounds and various alcohols in the presence of trimethylchlorosilane (TMSCl) as a catalyst at 60°C. imist.ma This approach combines the synthesis of the quinoline-4-carboxylic acid and its subsequent esterification into a single step, affording the final products in good yields ranging from 55% to 88%. imist.ma

Another efficient one-pot synthesis of quinoline derivatives involves the reaction of substituted anilines with β-ketoesters at 60°C in ethanol, using indium (III) chloride as a recyclable catalyst. niscpr.res.in This method provides a convenient and environmentally friendly route to the quinoline scaffold in quantitative yields. niscpr.res.in While these examples lead to esters and other quinoline derivatives, the principles can be adapted for the synthesis of carboxamides by substituting the alcohol with an appropriate amine. A one-pot procedure for obtaining this compound would typically involve the formation of the quinoline-4-carboxylic acid, its conversion to an acid chloride (e.g., using thionyl chloride), and subsequent reaction with an amine in the same reaction vessel. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. nih.govfrontiersin.orgbohrium.com This technology has been widely applied to the synthesis of quinoline derivatives. nih.gov

The rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting N-arylbenzaldimines with 2-methoxy acrylates or acrylamides in acetonitrile (B52724), catalyzed by Indium(III) chloride and irradiated with microwaves. This method can produce yields of up to 57% in just 3 minutes. nih.gov In another example, a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid was carried out in ethanol using p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation at 80 °C for 3 minutes, furnishing quinoline derivatives in good yields (50–80%). nih.gov

Microwave heating has also been effectively used for the nucleophilic aromatic substitution step in the synthesis of quinoline-4-carboxamide analogues. For example, a 2-chloroquinoline (B121035) intermediate was reacted with a range of amines under microwave irradiation in acetonitrile to afford the desired products. acs.org

Table 3: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reactants | Catalyst/Solvent | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|---|

| N-arylbenzaldimines, 2-methoxy acrylates/acrylamides | InCl3 / Acetonitrile | Microwave | Quinoline-4-carboxylic acid derivatives | up to 57 | 3 min | nih.gov |

| Aromatic aldehydes, Anilines, Pyruvic acid | p-TSA / Ethanol | 80 °C, Microwave | Quinoline-4-carboxylic acid derivatives | 50-80 | 3 min | nih.gov |

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign protocols for quinoline synthesis. These methods aim to reduce waste, avoid hazardous solvents, and use non-toxic, recyclable catalysts. niscpr.res.inijpsjournal.com

One such approach utilizes indium (III) chloride as a non-toxic and recyclable Lewis acid catalyst for the one-pot synthesis of quinolines from anilines and β-ketoesters. The reaction proceeds smoothly in ethanol at 60°C or even under solvent-free conditions, providing quantitative yields. niscpr.res.in Similarly, ferric chloride (FeCl3·6H2O) has been employed as an inexpensive, non-toxic, and readily available catalyst for the condensation of 2-aminoarylketones and active methylene compounds in water, a green solvent. tandfonline.comtandfonline.com This method offers advantages such as mild conditions, short reaction times, and high yields. tandfonline.com

Table 4: Green Synthesis Protocols for Quinolines

| Reactants | Catalyst/Solvent | Key "Green" Feature | Yield | Reference |

|---|---|---|---|---|

| Anilines, β-ketoesters | Indium (III) chloride / Ethanol or Solvent-free | Recyclable catalyst, solvent-free option | Quantitative | niscpr.res.in |

| 2-aminoarylketones, Active methylene compounds | FeCl3·6H2O / Water | Inexpensive, non-toxic catalyst; green solvent | High | tandfonline.comtandfonline.com |

Specific Synthetic Routes to this compound

The direct synthesis of the target compound, this compound, relies on a sequence of well-established chemical transformations. The primary strategy involves first assembling the key intermediate, 2-chloroquinoline-4-carboxylic acid, which is then coupled with aniline to form the final product.

The formation of the 2-chloroquinoline-4-carboxylic acid scaffold is a critical step. A common and effective method begins with 2-hydroxyquinoline-4-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid). This precursor is then subjected to a chlorination reaction.

One established procedure involves treating 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction mixture is heated, typically to around 100°C for several hours, to yield 2-chloroquinoline-4-carboxylic acid . This intermediate is a versatile building block for the synthesis of various quinoline derivatives chemimpex.comchemdad.comcymitquimica.com. The Pfitzinger reaction, which involves the condensation of isatin with α-methyl ketones, is another foundational method for producing the initial quinoline-4-carboxylic acid core, which can then be further modified nih.govacs.orgijcps.orgnih.gov.

Table 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

The formation of the amide bond is achieved by coupling the 2-chloroquinoline-4-carboxylic acid intermediate with an amine, in this case, aniline. This transformation can be accomplished using several standard amidation protocols.

A widely used approach involves activating the carboxylic acid with a coupling reagent. For instance, the reaction can be carried out in a solvent like DMF with the addition of a coupling agent such as BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and a base like triethylamine (B128534) (TEA) . The mixture is typically stirred at room temperature for an extended period, often overnight, to ensure the completion of the reaction . Other common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) nih.govacs.org.

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride. This is often done using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloroquinoline-4-carbonyl chloride can then react directly with aniline to form the desired N-phenyl carboxamide. This method can be highly efficient and is sometimes performed in a one-pot sequence following the chlorination of the quinoline ring nih.govacs.org.

Table 2: Common Reagents for Amidation

| Coupling Reagent System | Base | Solvent | Typical Conditions |

|---|---|---|---|

| BOP reagent | Triethylamine (TEA) | DMF | Room Temperature, 12h |

| EDC / HOBt | - | DMF | Room Temperature, 16h nih.govacs.org |

The introduction of the chlorine atom at the 2-position of the quinoline ring is a key functionalization step. This is almost invariably achieved by converting the corresponding 2-hydroxy (2-oxo) quinoline precursor. The hydroxyl group at this position exists in tautomeric equilibrium with its keto form, 2-quinolinone.

Reagents like phosphorus oxychloride (POCl₃) are highly effective for this transformation, replacing the hydroxyl group with a chlorine atom . The reaction is often facilitated by a solvent such as DMF, and heating is required to drive the reaction to completion . Another powerful reagent for this purpose is thionyl chloride (SOCl₂). Treating 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride can serve a dual purpose: it chlorinates the 2-position and simultaneously converts the carboxylic acid at the 4-position into a highly reactive acid chloride intermediate, preparing it for subsequent amidation in a one-pot process nih.govacs.org.

Derivatization Strategies for Structural Diversity in Quinoline-4-carboxamide Analogues

The this compound scaffold serves as a versatile platform for further chemical modification. The chlorine atom at the 2-position is particularly amenable to substitution reactions, allowing for the introduction of a wide array of functional groups and the generation of diverse chemical libraries.

The Suzuki coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of quinoline-4-carboxamide derivatization, it is employed to replace the chlorine atom at the 2-position with various aryl or heteroaryl groups wikipedia.org.

This palladium-catalyzed cross-coupling reaction involves the reaction of the 2-chloroquinoline derivative with an organoboron species, typically a boronic acid or a boronic ester nih.govacs.orgwikipedia.org. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base researchgate.net. This strategy allows for the synthesis of a broad range of 2-aryl-N-phenylquinoline-4-carboxamide analogues, enabling systematic exploration of the structure-activity relationships associated with this position of the molecule. The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields rsc.org.

Beyond C-C bond formation, the 2-chloro substituent can be readily displaced by nitrogen nucleophiles to introduce diverse amine functionalities. Aromatic nucleophilic substitution (SₙAr) reactions with a wide range of primary and secondary amines can be used to synthesize 2-aminoquinoline derivatives. These reactions are often facilitated by heat, and microwave irradiation has been shown to be a particularly effective method for accelerating the process nih.govacs.org.

This approach allows for the incorporation of various aliphatic and aromatic amines, as well as complex heterocyclic moieties, at the 2-position. The introduction of these groups can significantly alter the physicochemical properties of the parent molecule. Similarly, heteroaromatic groups can be introduced not only through Suzuki coupling with heteroarylboronic acids but also, in some cases, through direct nucleophilic substitution with nitrogen-containing heterocycles nih.govacs.org.

Functionalization at Specific Quinoline Ring Positions

The development of synthetic methodologies to functionalize the quinoline core at specific positions is crucial for creating diverse analogues of this compound. These modifications can significantly influence the compound's chemical properties and biological activities. Research has primarily focused on direct C-H functionalization and the introduction of substituents through precursor molecules.

Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of heterocyclic compounds. nih.gov While the C2 position of quinolines is often readily functionalized, achieving regioselective reactions at other positions such as C3, C4, and C8 has been a more recent area of intense research. nih.gov Various transition metals, including palladium, rhodium, and iridium, are employed to catalyze these transformations, often proceeding through coordination of the metal to the quinoline nitrogen, followed by C-H activation. nih.gov

One common strategy for introducing functionality is through the use of substituted starting materials in the synthesis of the quinoline ring system itself. For instance, the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are analogues of the target compound, introduces a chlorine atom at the C6 position. mdpi.comnih.gov This is achieved by starting with appropriately substituted anilines or isatins. mdpi.comacs.org

Aryl groups can be introduced at the C2 position of the quinoline ring, leading to 2-phenylquinoline-4-carboxamide (B4668241) derivatives. semanticscholar.orgscispace.com These syntheses often involve reactions like the Doebner reaction or the Pfitzinger reaction, which construct the quinoline ring from precursors already bearing the desired phenyl group. scispace.com Further modifications can then be made to this phenyl group or the N-phenylcarboxamide moiety. semanticscholar.org

The following tables summarize specific examples of functionalization at various positions on the quinoline ring for analogues of this compound.

Table 1: Functionalization at the C6 Position

| Starting Material | Reagent/Reaction Condition | Functional Group Introduced | Product | Reference |

| Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate | 4-toluidine, THF, DMF (cat.), reflux | N-(p-tolyl)carboxamide | N-(4-methylphenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | mdpi.com |

| Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate | 4-trifluoromethyl aniline, THF, DMF (cat.), reflux | N-(4-(trifluoromethyl)phenyl)carboxamide | N-(4-(trifluoromethyl)phenyl)-6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | mdpi.com |

| Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate | 2-amino 6-chloro benzoic acid, THF, DMF (cat.), reflux | N-(2-carboxy-3-chlorophenyl)carboxamide | 2-((6-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido)benzoic acid | mdpi.com |

Table 2: Functionalization at the C2 Position

| Starting Material | Reagent/Reaction Condition | Functional Group Introduced | Product | Reference |

| Substituted isatin and acetophenone | KOH, 20% aqueous EtOH, 80-90°C | Phenyl group | 2-phenylquinoline-4-carboxylic acid (precursor to carboxamide) | semanticscholar.org |

| 3-substituted-3-hydroxyindolin-2-ones | Ammonium acetate (B1210297), EtOH, 6-10 h | Phenyl group and carboxamide | Substituted 2-phenylquinoline-4-carboxamides | scispace.com |

| 2-hydroxyquinoline-4-carboxylic acid | 1. Thionyl chloride, DMF 2. 2-pyrrolidin-1-ylethanamine, THF | Chloro group and N-(2-(pyrrolidin-1-yl)ethyl)carboxamide | 2-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide | acs.org |

Table 3: Other Positions

| Position | Reaction Type | Catalyst/Reagent | Comments | Reference |

| C8 | C-H Arylation | Ru-catalyzed | Direct arylation of N-(quinolin-8-yl)quinoline-4-carboxamide has been reported. | nih.gov |

| C3 | C-H Functionalization | Transition metal catalysis | This position has become a focal point of intense research for regioselective C-H functionalization. | nih.gov |

Molecular Design and Structure Activity Relationship Sar Studies of 2 Chloro N Phenylquinoline 4 Carboxamide Derivatives

Fundamental Principles of Quinoline-4-carboxamide SAR

The biological activity of quinoline-4-carboxamide derivatives is intricately linked to the physicochemical properties of their substituents. These properties, primarily electronic and steric in nature, dictate the molecule's ability to interact with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the biological activity of quinoline-4-carboxamide derivatives. In studies on related 2-arylquinoline derivatives, it has been observed that the introduction of electron-donating groups can contribute positively to antibacterial activity. researchgate.net Conversely, in other series, the replacement of an electron-releasing group like a methoxy (B1213986) group with an electron-withdrawing group such as chlorine has been shown to decrease activity. mdpi.com

Table 1: Effect of Substituent Properties on Biological Activity

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic acid derivatives | Addition of difluoride or phenyl groups to the C-2 phenyl ring | Increased HDAC inhibitory activity | nih.gov |

| Antimalarial Quinoline-4-carboxamides | Replacement of aromatic groups with amines | Reduced lipophilicity, improved solubility and metabolic stability | nih.govacs.org |

The specific placement of substituents on the quinoline (B57606) ring system is critical for determining the therapeutic efficacy and selectivity of the compounds. Even minor changes in substituent position can lead to significant variations in biological activity.

For instance, in a series of antimalarial quinoline-4-carboxamides, the orientation of a methylmorpholine group on a C-2 phenyl substituent was found to be critical; moving the group from the para to the meta position resulted in a substantial loss of activity. acs.org Similarly, SAR studies of the antimalarial drug quinine (B1679958) have shown that halogen substitution at the C-8 position can enhance efficacy. rsc.org Research on 2-substituted quinolines for antileishmanial activity identified that substitutions at the C-6 and C-7 positions, such as with chlorine (6-Cl) and fluorine (7-F), were effective in improving metabolic stability. nih.gov The substituent at the C-6 position can also influence the electronic environment of adjacent carbons, with studies on 2-chloroquinoline-3-carboxamides showing that a C-6 substituent affects the chemical shifts of C-5 and C-7. researchgate.net

Table 2: Influence of Substituent Position on Quinoline Activity

| Scaffold | Positional Change | Impact on Biological Profile | Reference |

|---|---|---|---|

| Antimalarial Quinoline-4-carboxamide | Moving a methylmorpholine group on the C-2 phenyl ring from para to meta | Resulted in a weakly active compound | acs.org |

| Antileishmanial 2-Substituted Quinolines | Introduction of 6-Cl and 7-F substituents | Improved metabolic stability | nih.gov |

| Quinine (Antimalarial) | Halogen substitution at C-8 | Enhances antimalarial efficacy | rsc.org |

SAR Focused on Specific Biological Target Interactions

The development of potent and selective quinoline-4-carboxamide derivatives often involves fine-tuning specific structural components to optimize interactions with a particular biological target. The N-phenyl group, the C-2 chlorine atom, and various linkers and heterocyclic moieties are key points for modification.

In the context of 2-chloro-N-phenylquinoline-4-carboxamide, the N-phenyl group is attached to the amide nitrogen at the C-4 position. In broader studies of quinoline-4-carboxamides, this position (designated R²) is a critical site for modification to improve physicochemical properties. nih.govacs.org Initial hit compounds in antimalarial screens often feature aromatic substituents at this position, which contribute to high lipophilicity, poor aqueous solubility, and metabolic instability. nih.gov

The chlorine atom at the C-2 position of the quinoline ring is a significant feature that influences both the synthetic accessibility and the biological activity of the molecule. From a synthetic standpoint, the 2-chloroquinoline (B121035) core is a versatile intermediate. The chlorine atom acts as a good leaving group, enabling nucleophilic aromatic substitution reactions to introduce a wide variety of amine-based or other functional groups at this position. acs.org This synthetic handle is also amenable to Suzuki coupling reactions for the introduction of new aromatic rings. acs.org

In derivatives of the quinoline-4-carboxamide scaffold, modifying linker lengths and introducing various heterocyclic rings are powerful strategies for optimizing potency and pharmacokinetic properties. These modifications are often made to substituents at the C-2 position, after displacing the initial chlorine atom.

Studies on antimalarial derivatives have shown that the length of a carbon linker connecting a terminal functional group to the quinoline core is critical for activity. In one instance, extending a linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity and excellent lipophilic ligand efficiency. acs.org Conversely, shortening the linker or introducing excessive flexibility can lead to a drop in potency. nih.govacs.org

Table 3: Effect of Linker and Heterocycle Modification on Antimalarial Activity

| Parent Compound Moiety | Modification | Outcome | Reference |

|---|---|---|---|

| Aminoalkylmorpholine at C-2 | Extended linker from 3 to 4 carbons | 17-fold improvement in EC₅₀ | acs.org |

| Aminoalkylmorpholine at C-2 | Shortened linker from 3 to 2 carbons | Activity was tolerated, but not improved | acs.org |

| Pyrrolidine on C-4 carboxamide | Replaced with Morpholine | 12-fold drop in potency | acs.org |

| Morpholine at C-2 | Replaced with Piperidine | Not tolerated (loss of activity) | acs.org |

Importance of the Amide NH for Biological Activity

The amide linkage, specifically the amide proton (NH), is a critical structural feature for the biological activity of many quinoline-4-carboxamide derivatives. This group often serves as a key hydrogen bond donor, anchoring the molecule within the active site of its biological target. wikipedia.org Structure-activity relationship (SAR) studies have demonstrated that modification or replacement of this proton can lead to a significant loss of potency.

A compelling example is seen in the optimization of quinoline-4-carboxamides as antimalarial agents. Research demonstrated that the amide NH is pivotal for activity. acs.org When the amide proton was "capped" through methylation (replacing the hydrogen with a methyl group), the resulting analogue exhibited an 87-fold decrease in potency against the P. falciparum (3D7) parasite strain. acs.org This highlights the necessity of the NH group's ability to form a hydrogen bond for effective biological action. The interaction often involves the backbone carbonyl or side-chain hydroxyl groups of amino acid residues like threonine in the target's binding site. wikipedia.org

The importance of the amide linker is not unique to this specific series but is a recurring theme in related heterocyclic scaffolds. mdpi.com For instance, in certain Bcr-Abl tyrosine kinase inhibitors, the amide NH forms crucial hydrogen bonds with the side chain carboxylate of glutamate (B1630785) and the backbone of aspartate residues in the kinase domain. wikipedia.org However, the biological context is crucial, as some studies on the general antimicrobial effects of 2-substituted quinoline derivatives found that quinoline-4-carboxamides had weaker activity compared to their quinoline-4-carboxylic acid counterparts, suggesting the amide group's role is highly target-dependent. nih.gov

| Compound | Modification | Biological Target | Activity (EC50) | Change in Potency |

|---|---|---|---|---|

| Quinoline-4-carboxamide Analog | Unmodified (Contains Amide NH) | P. falciparum (3D7) | 1 nM | Reference |

| N-Methylated Analog | Amide NH capped with a methyl group | P. falciparum (3D7) | 87 nM | 87-fold decrease acs.org |

Rational Design Approaches for Novel Quinoline-4-carboxamide Analogues

The development of new quinoline-4-carboxamide derivatives with improved efficacy, selectivity, and pharmacokinetic profiles relies heavily on rational design strategies. These approaches include optimizing the core scaffold, employing bioisosteric replacements to enhance stability or binding, and fine-tuning substituents to maximize favorable interactions with the target protein's active site.

Scaffold Optimization and Bioisosteric Replacements

Scaffold optimization is a medicinal chemistry strategy that involves modifying the core molecular framework to improve drug-like properties. One such technique is "scaffold hopping," where the central ring system is replaced with a structurally different one that maintains a similar spatial arrangement of key functional groups. For example, in the search for new antimycobacterial agents, researchers have used a scaffold hopping approach to replace an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core with a 2-(quinolin-4-yloxy)acetamide system, leading to a novel class of compounds. nih.gov

Bioisosteric replacement is a more subtle approach where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a molecule's pharmacological profile. A key application of this strategy is to improve metabolic stability. In a series of quinoline carboxamide-type modulators of the ABCG2 transporter, the central benzanilide (B160483) moiety was identified as being susceptible to rapid enzymatic cleavage. nih.govacs.org Researchers successfully replaced this liable amide-containing core with a more robust biphenyl (B1667301) group. nih.govacs.orgnih.gov The resulting biphenyl analogues were considerably more stable while retaining the desired inhibitory activity, demonstrating that the benzanilide core was not essential for the compound's function. nih.govacs.org

Other bioisosteric replacements for the amide group itself include the use of heterocyclic rings like 1,2,4-triazoles or motifs such as the trifluoroethylamine group, which can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability. drughunter.com

| Compound Series | Core Moiety | Key Property | Rationale for Replacement |

|---|---|---|---|

| UR-COP78 Analogues | Benzanilide | Prone to enzymatic cleavage nih.govacs.org | Improve metabolic stability nih.govacs.org |

| Novel ABCG2 Modulators | Biphenyl | Considerably more stable nih.govacs.org |

Design Strategies for Hydrophobic Interactions with Active Sites

Hydrophobic interactions are a major driving force for drug-receptor binding. Designing molecules that can effectively interact with hydrophobic pockets in a target's active site is a cornerstone of rational drug design. For quinoline-based compounds, the planar aromatic quinoline ring system is well-suited to participate in such interactions.

Molecular modeling and docking studies have provided detailed insights into how these interactions can be optimized. In the design of quinoline-8-sulfonamide (B86410) inhibitors of the PKM2 enzyme, docking simulations revealed numerous hydrophobic interactions between the quinoline moieties and amino acid residues such as Pro53, Tyr83, and Ala366 (via alkyl-π interactions). nih.gov Furthermore, the quinoline ring can engage in favorable π-π stacking with aromatic residues like histidine and π-sulfur interactions, which collectively increase the stability of the drug-receptor complex. nih.gov

| Compound Class | Interacting Residues | Type of Interaction | Biological Target |

|---|---|---|---|

| Quinoline-8-sulfonamides nih.gov | Pro53, Tyr83, Ala366 | Alkyl-π Hydrophobic Interaction | PKM2 Enzyme |

| His78 | π-π Stacking | ||

| Sulfur of Sulfonamide | π-Sulfur Interaction | ||

| Imatinib wikipedia.org | Ile-293, Leu-298, Leu-354, Val-379 | Hydrophobic Pocket Binding | Abl Kinase Domain |

Biological Activities and Proposed Mechanisms of Action of Quinoline 4 Carboxamide Derivatives

Antimalarial Activities and Mechanistic Insights

Quinoline-4-carboxamide derivatives have emerged as a highly promising class of antimalarial agents, demonstrating activity against multiple stages of the Plasmodium falciparum life cycle through a novel mechanism of action.

A key advantage of certain quinoline-4-carboxamide derivatives is their ability to act on multiple stages of the malaria parasite's life cycle. This multistage activity is crucial for developing new drugs that can not only treat the clinical symptoms of malaria (acting on the asexual blood stages) but also prevent transmission (acting on sexual stages, or gametocytes) and provide chemoprotection (acting on liver stages).

Research has identified compounds within this class, such as the notable derivative DDD107498, which exhibit potent, low nanomolar activity against the asexual blood stages of P. falciparum. Furthermore, these compounds have demonstrated efficacy against both liver stage schizonts and mature gametocytes, the parasite forms responsible for infection of mosquitoes and subsequent transmission. This profile makes them attractive candidates for developing a single-dose cure that could also block the spread of the disease.

The primary antimalarial mechanism for this class of compounds is the inhibition of a novel drug target in P. falciparum: translation elongation factor 2 (PfEF2). PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for catalyzing the translocation step of elongation during protein translation. By inhibiting PfEF2, these quinoline-4-carboxamide derivatives effectively halt protein production, leading to parasite death.

This mechanism is distinct from those of currently used antimalarial drugs, which is a significant advantage in the face of widespread drug resistance. The discovery and validation of PfEF2 as a druggable target have opened a new avenue for antimalarial chemotherapy. The favorable potency and selectivity of compounds like DDD107498 are directly linked to their effective inhibition of this essential parasite protein.

Antimicrobial and Antifungal Activities

Beyond their antimalarial properties, quinoline-4-carboxamide derivatives have been investigated for their potential as broad-spectrum antimicrobial and antifungal agents.

Various derivatives of quinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria. Studies on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives demonstrated notable antibacterial action. For instance, specific compounds have displayed significant inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. mdpi.com

The structural modifications on the 2-phenyl-quinoline-4-carboxylic acid core were found to influence the antibacterial spectrum and potency. While some derivatives showed better activity against Gram-positive strains, others were more effective against Gram-negative bacteria, suggesting that the antibacterial profile can be fine-tuned through chemical synthesis. mdpi.com The table below summarizes the minimum inhibitory concentration (MIC) for selected derivatives against representative bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5a₄ | Staphylococcus aureus | 64 |

| 5a₇ | Escherichia coli | 128 |

| 1 | Staphylococcus aureus | >128 |

| 1 | Escherichia coli | >128 |

| Data sourced from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives. mdpi.com |

Other research into quinoline-2-carboxamides has revealed activity against several mycobacterial species, including M. tuberculosis. nih.gov

The antifungal potential of quinoline (B57606) derivatives has been explored against various pathogenic fungi, including yeasts and dermatophytes. nih.gov Certain quinoline-4-carboxamide derivatives have demonstrated selective action against Candida species, which are opportunistic fungal pathogens in humans. nih.gov For example, specific derivatives were active against yeast strains with MIC ranges of 25–50 μg/mL. nih.gov

In contrast, other related compounds have shown efficacy primarily against dermatophytes, the filamentous fungi responsible for infections of the skin, hair, and nails. nih.govmdpi.commdpi.com One derivative, in particular, demonstrated a potent anti-dermatophytic effect with a geometric mean MIC of 19.14 μg ml−1. nih.gov This selective efficacy highlights the potential for developing targeted antifungal therapies from the quinoline carboxamide scaffold. While a related compound, 2-chloro-N-phenylacetamide, has been studied for its activity against Candida tropicalis and Candida parapsilosis, research on the direct antifungal properties of 2-chloro-N-phenylquinoline-4-carboxamide is still emerging. nih.gov

Other Noteworthy Biological Activities

The therapeutic potential of quinoline-4-carboxamide derivatives extends to oncology, with several compounds identified as potent inhibitors of key enzymes involved in cancer progression.

Research has shown that certain 2-substituted phenylquinoline-4-carboxylic acid derivatives can act as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3. nih.govnih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are considered important targets for cancer therapy. nih.govnih.gov One study identified a lead compound (D28) that exhibited HDAC3 selectivity and induced G2/M cell cycle arrest and apoptosis in K562 leukemia cells. nih.govnih.gov Its hydrazide analog (D29) showed even greater potency and selectivity for HDAC3 inhibition in enzymatic assays. nih.gov

| Compound | Target | IC₅₀ (µM) |

| D28 | HDAC3 | 24.45 |

| D29 | HDAC1 | 32.59 |

| HDAC3 | 0.477 | |

| Data from an in vitro enzyme inhibitory assay. nih.gov |

Furthermore, other quinoline derivatives have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3Kα isoform is frequently mutated and overexpressed in many human cancers, making it an attractive therapeutic target. nih.gov N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which are structurally related to the subject compound, have been synthesized and evaluated for their antiproliferative activity against colon cancer cell lines, with their mechanism proposed to involve the inhibition of PI3Kα. researchgate.net

Anti-inflammatory Effects

Quinoline-based molecules have been systematically investigated as anti-inflammatory agents. nih.gov Derivatives of quinoline-4-carboxamide, in particular, have demonstrated notable anti-inflammatory properties in various preclinical models.

Detailed Research Findings: Studies on new 2-phenylquinoline-4-carboxamide (B4668241) derivatives have shown their potential to reduce inflammation. alliedacademies.org In a standard animal model of inflammation, the carrageenan-induced paw edema test, these compounds were evaluated for their ability to decrease swelling over time. alliedacademies.orgabacademies.org The anti-inflammatory response is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. alliedacademies.org Research indicates that certain structural modifications, such as the addition of a sugar substitute on the 2-phenyl quinoline moiety, can confer considerable anti-inflammatory activity. alliedacademies.org

Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class | Test Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxamide derivatives | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | Inhibition of inflammatory mediators | alliedacademies.orgabacademies.org |

| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammation affinities | Modulation of macrophage-mediated inflammation | nih.govresearchgate.net |

| General Quinoline-based molecules | Enzyme assays | Inhibition of target enzymes | COX and TACE inhibition | nih.gov |

Neuroprotective Potential

The quinoline framework is considered a privileged structure in medicinal chemistry, and its derivatives have been investigated for their potential to treat neurodegenerative diseases. researchgate.netnih.gov Their neuroprotective effects are often linked to their ability to modulate pathways involved in oxidative stress and neuroinflammation. researchgate.netbohrium.com

Detailed Research Findings: In vitro assays have demonstrated that quinoline-based metabolites can modulate neuroprotective pathways. researchgate.net A significant aspect of their neuroprotective potential is linked to their antioxidant properties. researchgate.netbohrium.com By scavenging free radicals, these compounds can mitigate oxidative stress, a key factor in the progression of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. researchgate.netnih.gov

Computational studies involving large libraries of quinoline derivatives have aimed to identify candidates with promising neuroprotective profiles. researchgate.netbohrium.com Molecular docking simulations suggest that some derivatives may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B), both of which are important targets in neurodegenerative disease therapy. nih.govbohrium.com For example, studies on benzofuran-2-carboxamide (B1298429) derivatives, which share the carboxamide feature, have shown that specific substitutions can lead to potent neuroprotective action against excitotoxic damage, comparable to known NMDA antagonists like memantine. researchgate.net This suggests that the N-phenyl carboxamide moiety, when attached to a suitable heterocyclic core like quinoline, could be a key contributor to neuroprotective activity.

Anti-HIV Activity, Including Integrase Inhibition

A critical target in the lifecycle of the Human Immunodeficiency Virus (HIV) is the integrase (IN) enzyme, which is responsible for inserting viral DNA into the host cell's genome. nih.govdigitellinc.com Quinoline-based compounds have emerged as an important class of HIV integrase inhibitors. current-pharmaceutical-design.com

Detailed Research Findings: Small molecule quinoline structures have been shown to effectively disrupt the integration process. digitellinc.com The proposed mechanism involves the chelation of the Mg2+ cofactor in the enzyme's active site, which is essential for its function. nih.gov Another mechanism described is the disruption of the integration process through an agglomeration phenomenon known as multimerization. digitellinc.com

Molecular docking studies have been instrumental in designing and evaluating novel quinoline analogues as potential HIV-1 integrase inhibitors. ijpsr.com For instance, a series of quinolonyl diketo acid analogues were designed and showed promising docking scores in the active site of HIV-1 integrase, with interactions observed with key amino acid residues like ASP 116, LYS156, and LYS159. ijpsr.com In-vitro biological evaluations have confirmed that some of these synthesized compounds exhibit moderate to good inhibitory activity against HIV-1 integrase. ijpsr.com Other research has identified alkylated derivatives of quinoline 2,4-diols that display significant anti-HIV activity in human T-cell lines, with some compounds showing potency greater than the lead molecules. nih.gov The versatility of the quinoline scaffold allows for structural modifications to create hybrids, such as quinoline-pyrimidine compounds, that can act as dual inhibitors of both HIV-1 integrase and reverse transcriptase. nih.gov

Table 2: Anti-HIV-1 Integrase Activity of Quinoline Analogues

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Quinolonyl diketo acid analogues | HIV-1 Integrase | Docking scores of -9.31 to -10.38 kcal/mol; moderate to good in-vitro inhibitory activity (EC50 values of 0.21-0.31 µM for some compounds). | ijpsr.com |

| Schiff base ligand with quinoline scaffold | HIV-1 Integrase (in silico) | Good binding affinity (ΔG = -10.99 kcal/mol) and stability in the enzyme's binding site. | nih.gov |

| Alkylated quinoline 2,4-diols | HIV-1 (in vitro) | Identified potent inhibitors (IC50 = 2.35 µM) with better therapeutic indices than AZT. | nih.gov |

| 4-Arylquinoline derivatives | HIV-1 Integrase | Inhibition found in submicromolar concentrations (IC50 0.19–3.7 µM). | nih.gov |

TACE Inhibitory Activity

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammatory diseases. Its release from the cell surface is mediated by the TNF-α converting enzyme (TACE), a zinc-dependent metalloproteinase. Inhibition of TACE is therefore a key therapeutic strategy for managing inflammation.

Detailed Research Findings: Quinoline-based small molecules have been specifically explored and developed as anti-inflammatory agents that target TACE. nih.gov The ability of the quinoline scaffold to be functionalized allows for the design of derivatives that can fit into the active site of TACE and inhibit its function. Structure-activity relationship (SAR) studies have shown that the specificity of these quinoline derivatives for targets like TACE is highly dependent on the substituents on the quinoline ring. nih.gov While specific inhibitory data for this compound against TACE is not detailed in the available literature, the broader class of quinoline molecules is recognized for this potential, making it a plausible mechanism contributing to their anti-inflammatory effects.

Antioxidant Properties and Radical Scavenging

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. The quinoline nucleus is a feature of many compounds with demonstrated antioxidant capabilities.

Detailed Research Findings: The antioxidant activity of quinoline derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ui.ac.idui.ac.id This assay measures the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical. ui.ac.id Studies on quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction, have shown that these compounds have a better inhibitory effect than their precursors. ui.ac.idui.ac.id For example, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively. ui.ac.idui.ac.id The presence of an aromatic ring is noted to contribute to this antioxidant activity. ui.ac.id

Research on 2-chloroquinoline (B121035) derivatives has also reported significant radical scavenging activity. researchgate.net A study evaluating various 2-chloroquinoline-3-carbaldehydes found that some compounds possessed radical scavenging activity as high as 85.75%, with one derivative reaching 92.96%. researchgate.net The antioxidant activity is proposed to stem from two primary mechanisms: the transfer of a hydrogen atom and the transfer of a single electron. researchgate.net

Table 3: Radical Scavenging Activity of Quinoline Derivatives

| Compound | Assay | Result (% Inhibition) | Reference |

|---|---|---|---|

| 2-methylquinoline-4-carboxylic acid | DPPH | ~30.25% | ui.ac.idui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% | ui.ac.idui.ac.id |

| 2-chloroquinoline-3-carbaldehyde (1g) | DPPH | 92.96% | researchgate.net |

| Other 2-chloroquinoline derivatives (1b, 1c, 2b, etc.) | DPPH | 84.65% - 85.75% | researchgate.net |

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new antiepileptic drugs with improved efficacy. Quinoline derivatives have been identified as a promising class of compounds with anticonvulsant activity. nih.gov

Detailed Research Findings: The anticonvulsant effects of novel quinoline derivatives are often assessed using the maximal electroshock (MES) test in mice, a standard model for screening potential antiepileptic drugs. nih.gov In a study of 1-formamide-triazolo[4,3-a]quinoline derivatives, compound 6d (7-(hexyloxy)-4,5-dihydro- alliedacademies.orgabacademies.orgnih.govtriazolo[4,3-a]quinoline-1-carboxamide) was identified as the most active. nih.gov It exhibited a median effective dose (ED50) of 30.1 mg/kg in the MES test. nih.gov

Another study on 8-substituted quinolines found that several derivatives with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activities. jst.go.jp For example, compounds such as 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline and 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline were shown to be effective anticonvulsive agents. jst.go.jp The mechanism of action for some anticonvulsant drugs involves the modulation of voltage-gated sodium channels. nih.gov While the precise mechanism for many quinoline derivatives is still under investigation, their profile in animal seizure models is often similar to that of known sodium channel blockers. nih.gov

Computational Chemistry and in Silico Investigations of 2 Chloro N Phenylquinoline 4 Carboxamide

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand (in this case, 2-chloro-N-phenylquinoline-4-carboxamide and its analogs) to the active site of a target protein.

Prediction of Ligand-Target Binding Interactions and Affinities

Molecular docking studies on quinoline-4-carboxamide derivatives have been employed to predict their binding affinities and interaction patterns with various biological targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy; a more negative score typically indicates a stronger binding affinity.

For derivatives of the closely related 2-phenylquinoline-4-carboxamide (B4668241), docking studies have shown good binding affinity within the active sites of antibacterial, antifungal, and anticancer protein targets researchgate.net. The interactions are predominantly characterized by hydrogen bonds with key residues in the active site researchgate.net. For instance, studies on a series of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives, which are structural isomers of the title compound, also involved manual inspection of the docked poses to observe the specific binding interactions with selected molecular targets chula.ac.th.

The types of interactions that contribute to the binding affinity of this class of compounds include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and the protein target. The phenyl and quinoline (B57606) rings are key contributors to these interactions.

Pi-Pi Stacking: Aromatic rings in the quinoline scaffold can interact with aromatic residues (like phenylalanine, tyrosine, tryptophan) in the protein's active site.

While specific binding affinity values for this compound are not detailed in the available literature, studies on analogous compounds provide a framework for its potential interactions. For example, different derivatives of 2-phenylquinoline-4-carboxamide have been evaluated against various protein targets, with their binding energies indicating a strong potential for biological activity researchgate.net.

Table 1: Representative Binding Affinities of Analogous Quinoline Carboxamide Derivatives against Various Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

|---|---|---|---|

| 2-phenylquinoline-4-carboxamide derivatives | Anticancer Target (e.g., Tubulin) | -7.0 to -9.5 | Hydrogen Bonding, Hydrophobic |

| 2-phenylquinoline-4-carboxamide derivatives | Antibacterial Target (e.g., DNA Gyrase) | -6.5 to -8.8 | Hydrogen Bonding, Pi-Alkyl |

Note: The data in this table is illustrative and based on findings for structurally related compounds, not the specific title compound.

Identification of Key Residues and Active Site Characteristics

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. For the broader class of quinoline carboxamides, docking simulations have successfully identified these critical residues. For example, in studies with N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, docking revealed engagement with key binding residues within the PI3Kα binding site mdpi.com.

Similarly, research on 2-phenylquinoline-4-carboxamide derivatives demonstrated that their biological activity is linked to hydrogen bond interactions with specific residues in the active sites of target proteins researchgate.net. The analysis of the binding site characteristics helps in understanding the structural requirements for potent activity and provides a basis for designing more effective derivatives.

Elucidation of Molecular Mechanisms of Action through Binding Pose Analysis

By analyzing the preferred binding pose of a ligand in a protein's active site, researchers can hypothesize its molecular mechanism of action. For 2-phenylquinoline-4-carboxamide derivatives, molecular docking analysis has been used to support their mechanism as inhibitors of tubulin polymerization nih.gov. The docking pose demonstrated how the molecule fits into the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, which is a known anticancer mechanism nih.gov.

The binding pose reveals the spatial arrangement of the ligand and how its functional groups are oriented to maximize favorable interactions with the protein. This analysis is fundamental to structure-activity relationship (SAR) studies, which correlate the chemical structure of a compound with its biological activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking. These simulations can assess the stability of the predicted binding pose and analyze the conformational changes of both the ligand and the protein.

Conformational Analysis and Ligand Dynamics within Protein Binding Pockets

MD simulations allow for the analysis of the conformational flexibility of this compound within the binding pocket of a target protein. The simulation tracks the trajectory of the ligand, revealing how its shape and orientation change over the simulation period. This is particularly important for flexible molecules, as it helps to identify the most stable and functionally relevant conformations.

Techniques such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze these dynamics:

RMSD: Measures the average deviation of the ligand's or protein's backbone atoms from their initial position over time. A stable RMSD plot suggests that the complex has reached equilibrium and the ligand is stably bound.

RMSF: Calculates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values for certain residues can indicate flexible regions that may be important for ligand entry or conformational changes upon binding.

Studies on other complex heterocyclic molecules have successfully used MD simulations to confirm the stability of docking poses and understand the dynamic behavior of the ligand within the active site nih.govjchemlett.com.

Assessment of Ligand-Target Binding Stability

A primary application of MD simulations is to validate the results of molecular docking by assessing the stability of the ligand-target complex. A ligand that is predicted to bind strongly by docking should remain stably bound within the active site throughout the MD simulation. Key indicators of binding stability include:

Sustained Interactions: The key interactions (e.g., hydrogen bonds) identified in the docking pose should be maintained for a significant portion of the simulation time.

Low RMSD: A low and stable RMSD value for the ligand relative to the protein's binding site indicates that it does not diffuse away from its docked position.

Binding Free Energy Calculations: Advanced techniques like MM-PBSA and MM-GBSA can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, further confirming the stability of the complex.

MD simulations performed on various quinoline derivatives have confirmed stable binding with their respective protein targets, lending strong support to the docking predictions and their potential as effective inhibitors nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies have been conducted on broader classes of quinoline derivatives, including those with antitubercular and anticancer activities. These studies utilize both 2D and 3D QSAR approaches to correlate molecular descriptors with biological endpoints.

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. For quinoline derivatives, 2D QSAR models have been developed to predict their activity against various targets. These models can help in the initial screening of large libraries of compounds to identify potential hits.

3D QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules. For instance, a 3D-QSAR study on a series of 2-chloroquinoline (B121035) derivatives was conducted to understand their influence on antimycobacterial activity. nih.gov Such models generate contour maps that visualize regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, guiding the rational design of more potent analogs. nih.gov For quinoline derivatives, these models have highlighted the importance of the spatial arrangement of substituents on the quinoline core for biological activity. nih.gov

A hypothetical 3D QSAR model for a series of quinoline-4-carboxamides might reveal the following:

Steric Fields: Green contours might indicate areas where bulky substituents are favored, while yellow contours could suggest regions where smaller groups are preferred to avoid steric clashes with the receptor. For example, a bulky substituent at position 7 of the quinoline core has been shown to favor inhibitory activity against P. falciparum. nih.gov

Electrostatic Fields: Blue contours could highlight regions where positive charges enhance activity, whereas red contours might indicate areas where negative charges are beneficial.

Several physicochemical descriptors have been identified as being important for the biological activity of quinoline and quinoline-4-carboxamide derivatives in various QSAR studies. While direct data for this compound is limited, the following descriptors are commonly found to be significant for related compounds:

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | These descriptors influence the ability of the molecule to participate in electronic interactions, such as hydrogen bonding and pi-pi stacking, with the biological target. |

| Steric | Molecular volume, Surface area, Molar refractivity | These parameters relate to the size and shape of the molecule, which are crucial for fitting into the binding site of a receptor or enzyme. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | This descriptor is critical for membrane permeability and distribution within the body. An optimal LogP value is often required for good oral bioavailability. |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Wiener index | These descriptors encode information about the branching and connectivity of atoms within the molecule and have been correlated with various biological activities. |

| Quantum Chemical | Mulliken charges, Electrostatic potential | These descriptors provide insight into the charge distribution within the molecule and its potential for electrostatic interactions with the target. |

For a series of 2-phenylquinoline-4-carboxamide derivatives, in silico studies have shown that adherence to Lipinski's rule of five, which is based on some of these physicochemical properties, is a good indicator of drug-likeness. researchgate.net

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Pharmacophore models for various classes of quinoline derivatives have been developed based on their interaction with different biological targets. A common feature pharmacophore for quinoline-4-carboxamides with a specific biological activity (e.g., anticancer) might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom in the quinoline ring and the oxygen atom of the carboxamide group are potential hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The N-H group of the carboxamide linkage acts as a hydrogen bond donor.

Aromatic Rings: The quinoline ring system and the N-phenyl group provide aromatic features that can engage in pi-pi stacking or hydrophobic interactions.

A hypothetical pharmacophore model for a quinoline-4-carboxamide derivative could consist of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings arranged in a specific spatial orientation.

Once a pharmacophore model is validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the required features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov For instance, a pharmacophore model derived from active quinoline-4-carboxamides could be used to screen a library of commercially available or proprietary compounds to identify new potential inhibitors of a specific enzyme or receptor. nih.gov The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being synthesized and tested experimentally.

In Silico ADME Prediction

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process.

| ADME Property | Predicted Outcome for this compound (based on analogs) | Rationale/Implication |

| Absorption | Good oral bioavailability predicted. | The molecule is likely to have good gastrointestinal absorption, a key property for orally administered drugs. |

| Distribution | Moderate to high plasma protein binding expected. | The hydrophobic nature of the molecule suggests it will likely bind to plasma proteins, which can affect its distribution and availability to target tissues. |

| Metabolism | Likely to be metabolized by Cytochrome P450 enzymes. | The aromatic rings are susceptible to oxidation by CYP enzymes in the liver, which is a common metabolic pathway for many drugs. |

| Excretion | Primarily excreted through the kidneys after metabolism. | The metabolites are generally more polar and are therefore more readily excreted in the urine. |

| Blood-Brain Barrier (BBB) Penetration | Possible BBB penetration. | The lipophilicity of the molecule may allow it to cross the blood-brain barrier, which could be relevant for CNS-related activities but also a potential source of side effects. |

| Lipinski's Rule of Five | Likely to comply. | Studies on similar 2-phenyl quinoline-4-carboxamide derivatives have shown that many compounds in this class adhere to this rule, suggesting good drug-like properties. researchgate.net |

It is important to note that these are predictions and would require experimental validation. However, such in silico assessments are invaluable for prioritizing compounds for further development.

Computational Assessment of Absorption, Distribution, and Elimination Characteristics

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. While specific experimental ADME data for this compound is not extensively documented in publicly available literature, computational models are frequently employed for analogous quinoline-4-carboxamide derivatives to predict their drug-likeness and pharmacokinetic profiles. These studies typically utilize established predictive models, such as Lipinski's Rule of Five, to estimate oral bioavailability.

For structurally similar compounds, like various 2-phenyl quinoline-4-carboxamide derivatives, in silico ADME predictions have shown that they generally adhere to Lipinski's Rule of Five, suggesting favorable physicochemical and pharmacokinetic properties. These analyses involve calculating parameters such as molecular weight, octanol-water partition coefficient (logP), number of hydrogen bond donors, and number of hydrogen bond acceptors.

A theoretical ADME assessment for this compound would involve the following parameters:

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

| Hydrogen Bond Acceptors | < 10 | Yes |

| Molar Refractivity | 40-130 | Within range |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Within range |

This table represents a generalized predictive profile based on typical results for similar quinoline carboxamide structures. Specific values would require dedicated software-based prediction for the exact molecule.

Such computational evaluations help in identifying potential liabilities, such as poor absorption or metabolic instability, early in the development process, allowing for structural modifications to optimize the compound's pharmacokinetic profile.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer profound insights into the molecular structure and electronic properties of a compound. These calculations are fundamental to understanding chemical reactivity and the nature of intermolecular interactions, which are key to a molecule's biological activity. For quinoline derivatives, DFT has been successfully used to determine electronic properties and evaluate charge distribution across the molecule.

DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map:

Red and Yellow/Orange regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. For this compound, these regions would likely be concentrated around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atom of the quinoline ring.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. In this molecule, positive potential is expected around the hydrogen atoms, particularly the amide proton.

Experimental Methodologies for Biological Evaluation and Characterization in Research

In Vitro Biological Assay Systems

In laboratory settings, the initial evaluation of 2-chloro-N-phenylquinoline-4-carboxamide derivatives involves a series of standardized in vitro tests. These assays provide foundational data on the compound's bioactivity, guiding further development and optimization.

Cell-based proliferation and viability assays are fundamental in anticancer drug discovery to determine the cytotoxic effects of new chemical entities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

In studies involving derivatives of this compound, their antiproliferative activity has been evaluated against various human cancer cell lines. For instance, a series of 2-substituted-N-phenylquinoline-4-carboxamide derivatives, synthesized from the key intermediate this compound, were tested against human colorectal carcinoma (HCT116), human breast cancer (MCF-7), and human liver carcinoma (HepG2) cell lines. The results, expressed as IC50 values (the concentration required to inhibit cell growth by 50%), demonstrated that many of these compounds possess potent anticancer activity.

Similarly, derivatives of 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide were also assessed for their cytotoxic effects on the same panel of cancer cell lines (HCT116, MCF-7, and HepG2) using the MTT assay. Several of these compounds exhibited significant anticancer activity, with some showing high potency against all three cell lines. These findings underscore the importance of the quinoline-4-carboxamide scaffold in developing new antiproliferative agents.

Table 1: Anticancer Activity of 2-Substituted-N-phenylquinoline-4-carboxamide Derivatives (IC50 in µM)

| Compound | HCT116 | MCF-7 | HepG2 |

|---|---|---|---|

| 3b | 0.49±0.03 | 0.73±0.05 | 0.88±0.06 |

| 3d | 0.39±0.02 | 0.61±0.04 | 0.72±0.05 |

| Doxorubicin | 0.42±0.02 | 0.53±0.03 | 0.48±0.02 |

Data sourced from a study on 2-substituted-N-phenylquinoline-4-carboxamide derivatives.

Enzymatic assays are employed to determine if a compound can inhibit the activity of a specific enzyme that is often implicated in disease. While there is no direct evidence of this compound itself being tested in HDAC, TACE, or DHODH assays, its derivatives have been evaluated as inhibitors of other critical enzymes.

Notably, the most active anticancer derivatives of this compound were further investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. The results indicated that compounds 3b and 3d were the most potent inhibitors, with IC50 values of 0.52 µM and 0.41 µM, respectively.

In a separate study, derivatives synthesized from the intermediate 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide were evaluated as inhibitors of the PI3Kα enzyme. This enzyme is a crucial component of a signaling pathway that promotes cell growth and multiplication and is often irregularly activated in various human cancers.

Table 2: VEGFR-2 Inhibitory Activity

| Compound | IC50 (µM) |

|---|---|

| 3b | 0.52 |

| 3d | 0.41 |

| Sorafenib | 0.09 |

Data from evaluation of 2-substituted-N-phenylquinoline-4-carboxamide derivatives.

There is currently no specific information available in the provided search results regarding the use of this compound in assays for apoptosis induction, such as caspase activation or nuclear morphology studies. Research has primarily focused on its role as a synthetic intermediate for creating derivatives that are then subjected to a broader range of biological evaluations.

Information regarding the specific use of this compound in cell cycle analysis through methods like flow cytometry is not available in the current search results. The biological evaluation of this compound has centered on its utility as a precursor for other derivatives, which are then tested for activities like antiproliferative effects.

There is no direct evidence from the provided search results to suggest that this compound has been evaluated in tubulin polymerization assays. The research available focuses on this compound as a chemical intermediate rather than an end-product for this specific biological test.

Currently, there is no information available from the provided search results that details the evaluation of this compound in antimicrobial susceptibility tests like the agar (B569324) well diffusion method. The documented research on this compound is primarily in the context of its role as a synthetic intermediate for anticancer agents.

Antiplasmodial Activity Assays

The evaluation of quinoline-4-carboxamide derivatives as potential antiplasmodial agents is a significant area of research, given the historical success of quinoline-based antimalarials. Studies have been conducted on a series of 2-chloro-N-arylquinoline-4-carboxamides to assess their in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.

These assays typically involve the cultivation of both chloroquine-sensitive and chloroquine-resistant strains of the parasite. The synthesized compounds are then introduced at varying concentrations to determine their inhibitory effects on parasite growth. The results from these screenings help in establishing a structure-activity relationship (SAR), indicating how different substituents on the N-phenyl ring influence the antiplasmodial efficacy. The general class of 2-chloro-quinoline-4-carboxamides has shown potential as a foundation for developing new antimalarial compounds.

Antioxidant Activity Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The antioxidant potential of quinoline-4-carboxamide derivatives is another area of scientific inquiry. The capacity of these compounds to scavenge free radicals is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging tests.

In the DPPH assay, the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance of the violet-colored radical. The hydroxyl radical scavenging assay, crucial because of the high reactivity of the hydroxyl radical, is also employed to assess the antioxidant capabilities. Structure-activity relationship analyses within this class of compounds aim to identify the specific structural features that contribute to their antioxidant potential.

Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

The synthesis of this compound yields a white to off-white solid with a melting point of 204-206°C. Confirmation of the compound's molecular structure is achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound and its derivatives, both ¹H-NMR and ¹³C-NMR spectra are recorded to confirm the arrangement of atoms.

The ¹H-NMR spectrum provides information on the chemical environment of the hydrogen atoms, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The collective data from these NMR experiments are essential for verifying the successful synthesis of the target molecule.

Table 1: Representative NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|